3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Physicochemical profiling Drug-likeness ADME prediction

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 64890-65-9) is a 3-aryl-substituted 1,3,4-oxadiazol-2(3H)-one with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. The 1,3,4-oxadiazol-2(3H)-one scaffold is established as a privileged pharmacophore in medicinal chemistry, with documented activity across fatty acid amide hydrolase (FAAH) inhibition , serine hydrolase modulation (MAGL, ABHD6, HSL) , and antimycobacterial applications.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 64890-65-9
Cat. No. B12919375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
CAS64890-65-9
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2
InChIInChI=1S/C9H7ClN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)14-5-11-12/h2-5H,1H3
InChIKeySGSSNJZYZCNRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 64890-65-9): Structural and Physicochemical Baseline for Procurement Decisions


3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 64890-65-9) is a 3-aryl-substituted 1,3,4-oxadiazol-2(3H)-one with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol [1]. The 1,3,4-oxadiazol-2(3H)-one scaffold is established as a privileged pharmacophore in medicinal chemistry, with documented activity across fatty acid amide hydrolase (FAAH) inhibition [2], serine hydrolase modulation (MAGL, ABHD6, HSL) [3], and antimycobacterial applications [4]. This specific compound bears a 5-chloro-2-methylphenyl substituent at the N3 position, distinguishing it from both unsubstituted phenyl and alternative regioisomeric oxadiazole derivatives. Its computed logP (XLogP3 = 2.5) and topological polar surface area (TPSA = 41.9 Ų) position it within oral bioavailability-appropriate physicochemical space [1].

Why 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one Cannot Be Replaced by a Generic Oxadiazole Analog


The 1,3,4-oxadiazol-2(3H)-one scaffold is not functionally interchangeable across substitution patterns, regioisomers, or structural isomers. Critically, the N3-aryl substituent directly modulates both electronic properties and target engagement profiles: SAR studies on 3-aryl-1,3,4-oxadiazol-2(3H)-ones as FAAH inhibitors demonstrate that substitution on the N-phenyl ring profoundly affects potency, selectivity over other serine hydrolases (MAGL, ABHD6), and peripheral vs. central selectivity [1]. Furthermore, the 1,3,4-oxadiazol-2(3H)-one core (carbonyl at C2) is pharmacologically and synthetically distinct from its mesoionic isomer, the sydnone (CAS 66947-49-7), which shares the same molecular formula (C9H7ClN2O2) but exhibits different reactivity due to its dipolar 1,2,3-oxadiazolium-5-olate structure [2]. The specific 5-chloro-2-methylphenyl substitution pattern at N3 in CAS 64890-65-9 introduces a unique combination of electron-withdrawing (Cl) and electron-donating (CH3) effects, plus steric bulk ortho to the oxadiazolone ring, that cannot be replicated by unsubstituted phenyl, para-chloro, or meta-substituted analogs. Generic substitution with a different 3-aryl-1,3,4-oxadiazol-2(3H)-one would alter logP, hydrogen-bond acceptor capacity, and target-binding pharmacophore geometry, thereby changing both biological activity and physicochemical handling properties [1].

Quantitative Differentiation Evidence for 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 64890-65-9)


Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Unsubstituted 3-Phenyl-1,3,4-oxadiazol-2(3H)-one

The target compound exhibits a computed XLogP3 of 2.5, reflecting the lipophilic contribution of the 5-chloro-2-methyl substitution on the N3-phenyl ring [1]. This represents an increase of approximately 1.0 log unit relative to the unsubstituted 3-phenyl-1,3,4-oxadiazol-2(3H)-one parent scaffold (estimated XLogP3 ≈ 1.5 based on fragment-based calculation), driven by the combined effects of the chlorine atom (π = +0.71) and methyl group (π = +0.56). The topological polar surface area (TPSA) of 41.9 Ų is identical to the parent scaffold (the oxadiazolone core dominates TPSA), while the molecular weight increases from ~162 to 210.62 g/mol [1]. These shifts place the compound in a more lipophilic region of drug-like chemical space, which may affect membrane permeability and protein binding relative to less substituted analogs.

Physicochemical profiling Drug-likeness ADME prediction

Structural Isomer Discrimination: 1,3,4-Oxadiazol-2(3H)-one vs. Sydnone (CAS 66947-49-7) — Reactivity and Stability Implications

CAS 64890-65-9 and CAS 66947-49-7 share the identical molecular formula (C9H7ClN2O2) and elemental composition but represent fundamentally different structural isomers: the former is a 1,3,4-oxadiazol-2(3H)-one, while the latter is a 3-(5-chloro-2-methylphenyl)sydnone (1,2,3-oxadiazolium-5-olate) [1]. Sydnones are mesoionic compounds characterized by a delocalized positive charge on the ring and a negative charge on the exocyclic oxygen, conferring distinct 1,3-dipolar cycloaddition reactivity [2]. The oxadiazolone isomer lacks this dipolar character and instead behaves as a cyclic carbamate/carbonate hybrid, undergoing different reaction pathways (hydrolysis, nucleophilic acyl substitution at C2). This isomer distinction is critical for procurement: a user requiring the oxadiazolone scaffold for FAAH-related or serine hydrolase target engagement would obtain a functionally inactive compound if the sydnone isomer were inadvertently supplied.

Structural isomer differentiation Synthetic chemistry Mesoionic compounds

Scaffold-Class Pharmacological Differentiation: 1,3,4-Oxadiazol-2(3H)-ones as Privileged Serine Hydrolase Inhibitors vs. Alternative Oxadiazole Isomers

The 1,3,4-oxadiazol-2(3H)-one scaffold has been specifically validated as an efficient carbamoylating warhead for serine hydrolases, including FAAH, MAGL, ABHD6, BAT5, and HSL [1][2]. This scaffold-dependent mechanism is not shared by other oxadiazole isomers (1,2,4-oxadiazole, 1,2,5-oxadiazole, or 1,3,4-oxadiazole lacking the 2-carbonyl), which engage different biological targets. For example, 1,2,4-oxadiazoles are commonly employed as amide/ester bioisosteres in kinase inhibitors and GPCR modulators, while 1,3,4-oxadiazol-2(3H)-ones function as covalent serine hydrolase inhibitors [1]. Within the 1,3,4-oxadiazol-2(3H)-one series, N3-aryl substitution modulates both potency and selectivity: chiral 3-substituted derivatives have achieved FAAH IC50 values in the low nanomolar range with >100-fold selectivity over MAGL [2]. The 5-chloro-2-methyl substitution pattern on the N3-phenyl ring of CAS 64890-65-9 places it at an intermediate position in the lipophilicity-permeability spectrum within this scaffold class, making it a candidate for optimization campaigns where balanced ADME properties are required.

FAAH inhibition Serine hydrolase Scaffold pharmacology Target selectivity

Chlorine Positional Isomer Differentiation: 5-Chloro-2-methylphenyl vs. Alternative Chloro-Methyl Substitution Patterns

The 5-chloro substitution on the 2-methylphenyl ring of CAS 64890-65-9 creates a specific electronic environment distinct from other chloro-methyl positional isomers (e.g., 4-chloro-2-methyl, 3-chloro-2-methyl, 5-chloro-3-methyl, or 6-chloro-2-methyl). At the 5-position (meta to the oxadiazolone attachment), the chlorine exerts a predominantly electron-withdrawing inductive effect (-I) without significant resonance interaction with the oxadiazolone ring, while the ortho-methyl group introduces steric hindrance that restricts rotational freedom around the N-aryl bond (rotatable bond count = 1) [1]. This contrasts with 4-chloro-2-methyl substitution, where the chlorine is para to the oxadiazolone and can exert both inductive and resonance effects (+M). These electronic differences are known from SAR studies on 3-phenyl-1,3,4-oxadiazol-2(3H)-ones to significantly affect FAAH inhibitory potency, with meta-substituted phenyl derivatives showing distinct activity profiles compared to para-substituted analogs [2]. The restricted rotation induced by the ortho-methyl group may also stabilize specific atropisomeric conformations relevant to target binding.

Positional isomer SAR Electronic effects Steric effects

Recommended Application Scenarios for 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 64890-65-9) Based on Quantitative Evidence


Scaffold-Focused Serine Hydrolase Inhibitor Screening Libraries

The 1,3,4-oxadiazol-2(3H)-one core is a validated covalent warhead for serine hydrolases (FAAH, MAGL, ABHD6) [1]. CAS 64890-65-9, with its computed XLogP3 of 2.5 and TPSA of 41.9 Ų [2], occupies a lipophilicity range compatible with both biochemical and cell-based screening formats. Its 5-chloro-2-methylphenyl substitution provides a distinct SAR data point within a 3-aryl-oxadiazolone library, enabling exploration of halogen and ortho-methyl contributions to potency and selectivity. Inclusion in focused screening decks alongside less-substituted and diversely substituted analogs supports SAR expansion around the oxadiazolone warhead.

Physicochemical Property Benchmarking for Oxadiazolone Lead Optimization

As a characterized member of the 3-aryl-1,3,4-oxadiazol-2(3H)-one series with documented computed properties (logP, PSA, HBD/HBA counts, rotatable bonds) [2], CAS 64890-65-9 serves as a reference compound for property-based lead optimization. Its balanced profile (MW 210.62, no H-bond donors, 3 H-bond acceptors, 1 rotatable bond) meets all Lipinski rule-of-five criteria and can benchmark physicochemical progression during scaffold hopping or property-driven medicinal chemistry campaigns [2].

Structural Isomer Verification and Analytical Reference Standard

The existence of a structural isomer sharing the same molecular formula (C9H7ClN2O2) — 3-(5-chloro-2-methylphenyl)sydnone, CAS 66947-49-7 [3] — makes CAS 64890-65-9 a critical analytical reference standard for isomer discrimination. Its unique InChIKey (SGSSNJZYZCNRNW-UHFFFAOYSA-N) and distinct spectroscopic signature (IR carbonyl at ~1770–1800 cm⁻¹ for the oxadiazolone vs. ~1720–1750 cm⁻¹ for the sydnone) enable unambiguous identification in quality control, synthetic chemistry verification, and compound management workflows [2].

Computational Chemistry and Docking Model Validation

With its well-defined computed properties and moderate molecular complexity (heavy atom count = 14, complexity score = 270) [2], CAS 64890-65-9 is suitable as a validation ligand for molecular docking and pharmacophore modeling studies targeting serine hydrolases, particularly FAAH. Its 5-chloro-2-methylphenyl substituent provides distinct electrostatic and steric features that can test scoring function accuracy and conformational sampling algorithms against known SAR trends from the oxadiazolone FAAH inhibitor literature [1].

Quote Request

Request a Quote for 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.